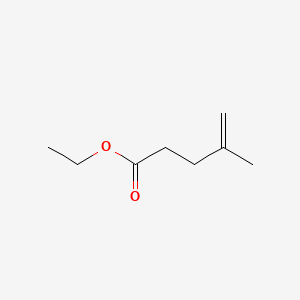








|
REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:5])[CH2:3]O.[C:6]([O:14]CC)([O:11][CH2:12][CH3:13])(OCC)[CH3:7].C(O)(=O)CC>CCCCCC.C(OCC)C>[CH3:3][C:2](=[CH2:1])[CH2:5][CH2:7][C:6]([O:11][CH2:12][CH3:13])=[O:14] |f:3.4|
|


|
Name
|
|
|
Quantity
|
12.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)=C
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)O
|
|
Name
|
hexane diethyl ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC.C(C)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 90 min at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction apparatus was equipped with a Vigreaux Claisen adapter with a collection flask
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
produced
|
|
Type
|
WAIT
|
|
Details
|
The reaction mixture was left
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
DISTILLATION
|
|
Details
|
The excess amount of triethyl orthoacetate was gently distilled off at 130 mm Hg until the temperature in the reaction flask
|
|
Type
|
TEMPERATURE
|
|
Details
|
to increase
|
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction was cool
|
|
Type
|
ADDITION
|
|
Details
|
the remaining liquid was treated with 300 mL of 10% monobasic potassium phosphate
|
|
Type
|
CUSTOM
|
|
Details
|
the left reaction
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with diethyl ether (3×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phase was dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil
|


Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CCC(=O)OCC)=C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.12 mmol | |
| AMOUNT: MASS | 17 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 0.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |